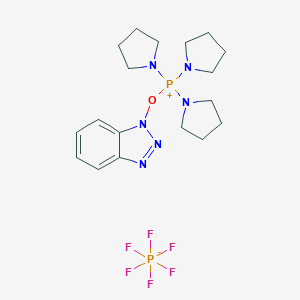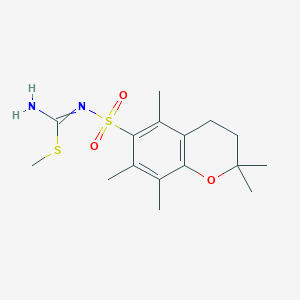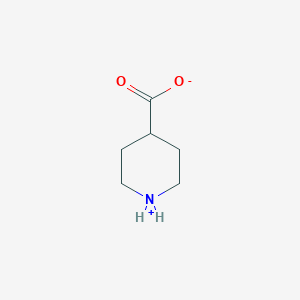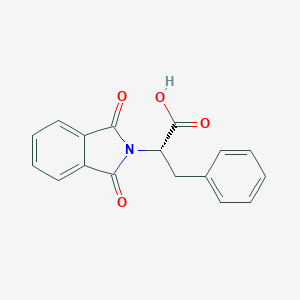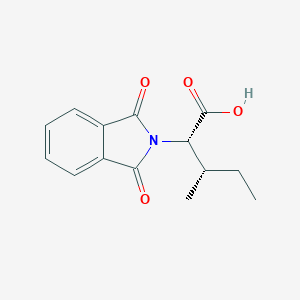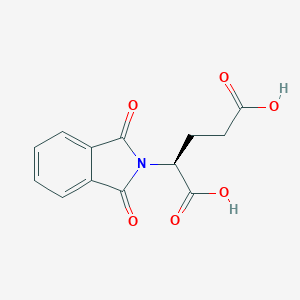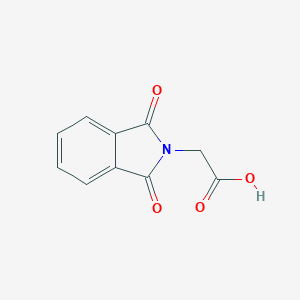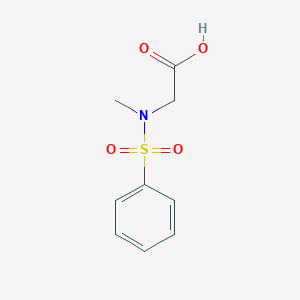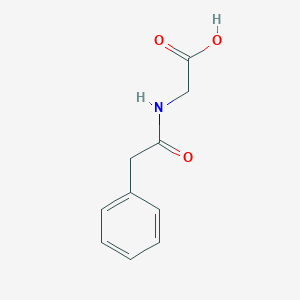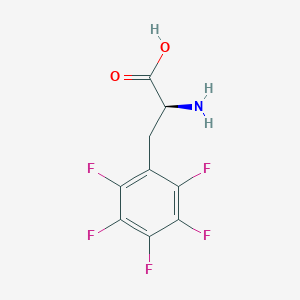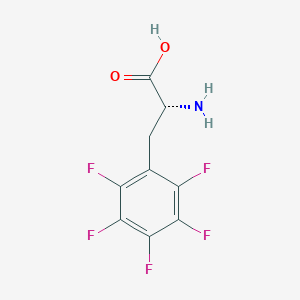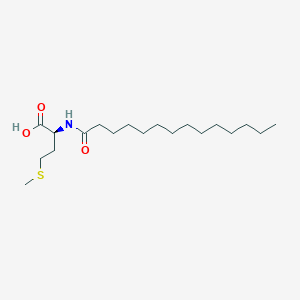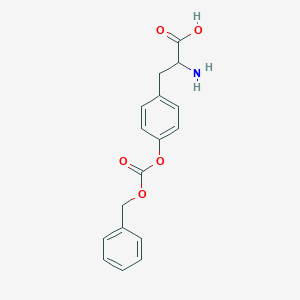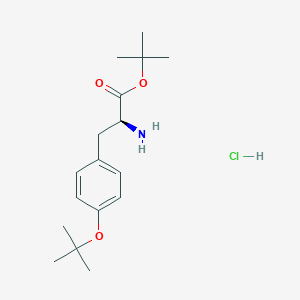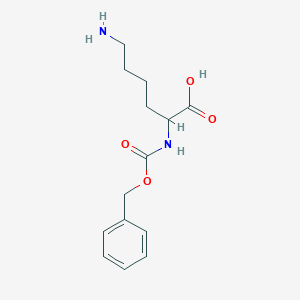
Z-Lys-OH
Vue d'ensemble
Description
Z-Lys-OH, also known as Nα-Cbz-L-lysine or Nα-Z-L-Lysine, is a derivative of the amino acid lysine . It is commonly used as a reagent in the synthesis of peptides . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
Z-Lys-OH serves as a reactant for the synthesis of various peptides such as boc-Glu (OBzl)-Lys (Z)-OH and tert-butyl-6- (((benzyloxy)carbonyl)amino)-2-bromohexanoate . The synthesis of Z-Lys-OH involves the use of benzyl chloroformate .
Molecular Structure Analysis
The molecular formula of Z-Lys-OH is C14H20N2O4 . The linear formula is NH2(CH2)4CH (NHCOOCH2C6H5)COOH .
Physical And Chemical Properties Analysis
Z-Lys-OH is a white crystal . Its molecular weight is 280.32 g/mol . The compound is stable under normal conditions .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Peptide Synthesis and Drug Development : Z-Lys-OH has been used in the synthesis of corticotropin peptides and other peptide derivatives. It plays a role in developing synthetic analogs of hormones and pharmaceutical compounds (Inouye & Watanabe, 1977).
Synthetic Amino Acid Incorporation : Z-Lys-OH, a lysine derivative, has been genetically encoded with the UAG stop codon for creating chemical and light-induced protein conjugates. This application is significant in the field of bioconjugate chemistry, particularly in protein engineering and drug development (Yamaguchi et al., 2016).
Catalysis and Nanotechnology
- Nanostructure Fabrication : Z-Lys-OH has been utilized in the fabrication of hierarchical ZnO nanostructures. These structures have potential applications in catalysis, biological engineering, and photoelectronic devices, showcasing the versatility of Z-Lys-OH in material science (Truong et al., 2013).
Agriculture and Plant Science
- Agricultural Productivity Enhancement : Research on the application of zinc complexed with lysine (Zn-Lys) has shown improved yield and nutritional quality in crops like onions and maize. These findings have implications for agricultural practices, especially in zinc-deficient soils (Rafie et al., 2017), (Shehzad et al., 2022).
Biomedical Applications
Biodegradable Polymer Synthesis : Z-Lys-OH has been used in the synthesis of biodegradable poly(ester amide)s with pendant amine groups. These polymers have potential applications in the biomedical and pharmacological fields (Deng et al., 2009).
Antimicrobial and Antioxidative Properties : Zinc-lysine combinations have shown potential in mitigating heavy metal toxicity in plants and in enhancing their antioxidative defense mechanisms. This research suggests applications in environmental science and plant protection (Zaheer et al., 2019).
Photodynamic Antimicrobial Chemotherapy : A zinc phthalocyanine derivative, ZnPc-(Lys)5, demonstrates significant potential in antimicrobial effects, highlighting the role of Z-Lys-OH in photodynamic therapy and infection treatment (Chen et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTJKAUNOLVMDX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883810 | |
| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys-OH | |
CAS RN |
2212-75-1 | |
| Record name | N-α-Benzyloxycarbonyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(alpha)-Benzyloxycarbonyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



